EcAMP1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
GSGRGSCRSQCMRRHEDEPWRVQECVSQCRRRRGGGD |
Origin of Product |
United States |
Molecular Characteristics and Structural Biology of Ecamp1
Primary Sequence Analysis of EcAMP1
This compound is a 37-amino acid peptide with the following primary sequence: GSGRGSCRSQCMRRHEDEPWRVQECVSQCRRRRGGGD. nih.govresearchgate.net The calculated monoisotopic molecular mass of the peptide is 4271.9 Da, which corresponds with the measured value, indicating the absence of post-translational modifications other than the formation of disulfide bonds. nih.gov The amino acid composition is notable for its high content of certain residues that contribute to its structure and function.
Interactive Data Table: Amino Acid Sequence of this compound
| Position | Amino Acid | 3-Letter Code | 1-Letter Code |
|---|---|---|---|
| 1 | Glycine | Gly | G |
| 2 | Serine | Ser | S |
| 3 | Glycine | Gly | G |
| 4 | Arginine | Arg | R |
| 5 | Glycine | Gly | G |
| 6 | Serine | Ser | S |
| 7 | Cysteine | Cys | C |
| 8 | Arginine | Arg | R |
| 9 | Serine | Ser | S |
| 10 | Glutamine | Gln | Q |
| 11 | Cysteine | Cys | C |
| 12 | Methionine | Met | M |
| 13 | Arginine | Arg | R |
| 14 | Arginine | Arg | R |
| 15 | Histidine | His | H |
| 16 | Glutamic Acid | Glu | E |
| 17 | Aspartic Acid | Asp | D |
| 18 | Glutamic Acid | Glu | E |
| 19 | Proline | Pro | P |
| 20 | Tryptophan | Trp | W |
| 21 | Arginine | Arg | R |
| 22 | Valine | Val | V |
| 23 | Glutamine | Gln | Q |
| 24 | Glutamic Acid | Glu | E |
| 25 | Cysteine | Cys | C |
| 26 | Valine | Val | V |
| 27 | Serine | Ser | S |
| 28 | Glutamine | Gln | Q |
| 29 | Cysteine | Cys | C |
| 30 | Arginine | Arg | R |
| 31 | Arginine | Arg | R |
| 32 | Arginine | Arg | R |
| 33 | Arginine | Arg | R |
| 34 | Glycine | Gly | G |
| 35 | Glycine | Gly | G |
| 36 | Glycine | Gly | G |
| 37 | Aspartic Acid | Asp | D |
A defining characteristic of this compound is its specific cysteine spacing, which follows the motif C¹X₃C²XₙC³X₃C⁴, where 'C' represents a cysteine residue and 'X' can be any amino acid. nih.govresearchgate.net this compound contains four cysteine residues that are all involved in the formation of two crucial disulfide bonds. nih.gov These bonds are formed between Cys-7 and Cys-29, and between Cys-11 and Cys-25. nih.govfrontiersin.org This specific connectivity is essential for stabilizing the peptide's three-dimensional structure. researchgate.net
Three-Dimensional Structural Elucidation of this compound
The spatial arrangement of this compound in an aqueous solution has been determined by ¹H NMR, revealing a novel fold for an antimicrobial peptide. nih.govnih.gov This three-dimensional structure is critical for its biological function.
The spatial structure of this compound is composed of distinct secondary structural elements. nih.govresearchgate.net It features two antiparallel α-helices, which are formed by residues 7–14 and 22–30. nih.govfrontiersin.org These helices are connected by a type I β-turn (residues 15–18) and a 3₁₀-helix turn (residues 19–21). nih.govfrontiersin.orgresearchgate.net The N-terminal (residues 1–6) and C-terminal (residues 31–37) tails of the peptide are unstructured. nih.govnih.gov
Interactive Data Table: Secondary Structural Elements of this compound
| Structural Element | Residue Range | Description |
|---|---|---|
| N-terminal Tail | 1-6 | Unstructured |
| Alpha-Helix 1 | 7-14 | Antiparallel to Alpha-Helix 2 |
| Beta-Turn (Type I) | 15-18 | Connects the two helices |
| 3₁₀-Helix Turn | 19-21 | Part of the connecting loop |
| Alpha-Helix 2 | 22-30 | Antiparallel to Alpha-Helix 1 |
| C-terminal Tail | 31-37 | Unstructured |
The two disulfide bonds (Cys-7–Cys-29 and Cys-11–Cys-25) are paramount for the stability of this compound's three-dimensional structure. nih.govresearchgate.net These covalent cross-links staple the two α-helices together, maintaining the integrity of the helical hairpin fold. nih.govresearchgate.net The formation of these disulfide bridges is a critical process that stabilizes the protein structure, ensuring it maintains its correct conformation for biological activity. researchgate.net Studies involving the truncation of the peptide and removal of these bonds have shown a loss of antimicrobial activity, underscoring the essential role of the disulfide-stabilized architecture. researchgate.netmdpi.com
Conformational Dynamics and Solution Behavior
The three-dimensional structure of this compound has been determined in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com This technique provides insight into the peptide's structure and behavior in a non-crystalline state, which is more representative of its physiological environment. The resulting data show that this compound's spatial structure is composed of two antiparallel α-helices connected by a turn region and stabilized by two disulfide bonds. nih.gov
Molecular dynamics (MD) simulations have been employed to further investigate the peptide's dynamic behavior and the structure-function relationships of its various components. nih.gov These computational studies have revealed that specific amino acid residues are critical for maintaining the molecule's conformational integrity and its interactions with target molecules. For example, a naturally occurring variant, this compound-Hyp, contains a single substitution of Proline to Hydroxyproline (B1673980) at position 19. nih.gov MD simulations of this variant showed that the loop region had less flexibility, which in turn affected the mobility of the hydrophobic core. nih.gov This reduced flexibility was correlated with a weaker antifungal activity and a decreased binding affinity to polysaccharides found in fungal cell walls. nih.govfrontiersin.org
These findings indicate that the conformational dynamics of this compound, particularly the flexibility of its loop regions and the stability of its hydrophobic core, are finely tuned for its biological function. The substitution of even a single amino acid can alter these dynamics, leading to a reduction in its ability to interact with its molecular targets. nih.gov The positively charged nature of the this compound peptide at neutral pH is also considered an important factor in its initial electrostatic interactions with the negatively charged components of microbial cell walls. mdpi.com
| Aspect | Research Finding | Implication |
| Structural Determination | 3D structure determined by NMR in solution. nih.govmdpi.com | Provides a model of the peptide in a physiologically relevant state. |
| Molecular Dynamics | Pro19Hyp substitution reduces loop flexibility and hydrophobic core mobility. nih.gov | Demonstrates the importance of specific residues for conformational dynamics. |
| Structure-Function Link | Reduced flexibility in this compound-Hyp correlates with weaker antifungal activity. nih.govfrontiersin.org | Highlights that the peptide's dynamic behavior is critical for its biological function. |
| Surface Properties | The peptide is positively charged at neutral pH. mdpi.com | Facilitates initial binding to negatively charged microbial surfaces. |
Structure Function Relationships in Ecamp1 Activity
Impact of Spatial Structure on Antimicrobial Properties
Truncation Studies and Their Effects on Activity
Studies involving truncated forms of EcAMP1 have provided insights into the importance of specific regions of the peptide. Two truncated forms, one restricted by outer cysteine pairs (Cys1-Cys4) and another by inner cysteine pairs (Cys2-Cys3), were synthesized to examine the role of the peptide's spatial structure. researchgate.netmdpi.com Both truncated forms demonstrated a loss of antibacterial activity. researchgate.netmdpi.comnih.gov Their antifungal activity also became weaker compared to the native this compound. researchgate.netmdpi.comnih.gov Another truncated form, lacking six C-terminal residues while keeping the α-helix intact, also showed weakened antifungal activity. researchgate.netmdpi.comnih.gov These findings indicate that the integrity of the full-length spatial structure, including both N- and C-terminal regions and the disulfide bonds, is critical for the biological action of this compound. mdpi.comresearchgate.net
Role of Secondary Structural Integrity
The secondary structure of this compound, comprising two antiparallel α-helices connected by a loop and stabilized by disulfide bridges, is essential for its function. frontiersin.orgmedcraveonline.com The disulfide bonds between cysteine residues (Cys7-Cys29 and Cys11-Cys25) are crucial for maintaining the stability of the peptide's three-dimensional structure. frontiersin.orgmedcraveonline.com Research suggests that the formation of all secondary structural elements in α-hairpinins is quite important for biological activity. mdpi.com Disturbances to these secondary structural elements, such as those caused by truncation, lead to a critical suppression of biological action. researchgate.net
Contribution of Surface Properties to Biological Action
The surface properties of this compound, including its charge distribution and hydrophobicity, play a significant role in its interaction with microbial membranes and subsequent biological action. researchgate.netmdpi.com Antimicrobial peptides generally possess a net positive charge and amphiphilic characteristics, which facilitate their interaction with the negatively charged microbial cell membranes. mdpi.combiotech-asia.org
Electrostatic Surface Potential and Charge Distribution
This compound has a positive surface charge, which is considered to participate in its antimicrobial activity. mdpi.comdntb.gov.ua This positive charge is important for the initial electrostatic interaction with the negatively charged components of fungal cell walls and bacterial membranes. biotech-asia.orgresearchgate.net A mini-cluster of positively charged amino acid residues is thought to be necessary for interaction with negatively charged carbohydrate components and polymers of fungal cell walls. researchgate.net
Hydrophobicity and Amphiphilicity
Hydrophobicity is another key surface property contributing to this compound's activity. researchgate.netmdpi.comdntb.gov.ua The peptide exhibits amphiphilicity, meaning it has distinct regions with both hydrophilic (positively charged) and hydrophobic characteristics. mdpi.com This amphiphilic nature is important for the interaction between the peptide and microbial membranes. mdpi.com Hydrophobic interactions, particularly involving residues like tryptophan, are considered pivotal for binding with components of fungal cell membranes, such as sphingolipids or ergosterols. nih.govresearchgate.net The substitution of a hydrophobic residue like Tryptophan can lead to a significant disturbance of this interaction and a decrease in peptide activity. mdpi.com
Site-Directed Mutagenesis and Functional Determinants
Site-directed mutagenesis studies have helped identify specific amino acid residues critical for this compound's activity. A single amino acid substitution from tryptophan to alanine (B10760859) at the 20th position (Trp20Ala) in this compound resulted in weakened antifungal activity. researchgate.netmdpi.comnih.gov This highlights the critical role of the tryptophan residue at position 20, located in the β-hairpin region, in both antifungal and antibacterial activity. mdpi.com The substitution of Trp20 with Ala likely disrupts the hydrophobic interaction necessary for the peptide's mechanism of action. mdpi.com Another natural analog of this compound, this compound-Hyp, which has a substitution of proline to hydroxyproline (B1673980) at position 19, showed weaker antifungal activity and reduced binding affinity with polysaccharides. frontiersin.orgnih.govnih.gov This suggests that even subtle modifications can impact the peptide's function. nih.gov
Here is a table summarizing the impact of some modifications on this compound activity:
| Modification | Effect on Antibacterial Activity | Effect on Antifungal Activity | Reference |
| Truncation (Outer Cysteine Pairs) | Lost | Weaker | researchgate.netmdpi.comnih.gov |
| Truncation (Inner Cysteine Pairs) | Lost | Weaker | researchgate.netmdpi.comnih.gov |
| Truncation (Lacking 6 C-terminal residues) | Not specified | Weaker | researchgate.netmdpi.comnih.gov |
| Trp20Ala Substitution | Not specified | Weaker | researchgate.netmdpi.comnih.gov |
| Pro19Hyp Substitution (Natural Analog this compound-Hyp) | Not specified | Weaker | frontiersin.orgnih.gov |
Analysis of Specific Amino Acid Residue Substitutions (e.g., Tryptophan, Proline)
Specific amino acid residues within the this compound sequence play significant roles in its antimicrobial efficacy. Research has focused on the impact of substituting key residues, such as Tryptophan and Proline, to understand their contribution to the peptide's activity.
A single amino acid substitution of Tryptophan to Alanine at the 20th position (Trp20Ala) in an this compound analog resulted in weakened antifungal activity compared to the wild-type peptide. nih.govmdpi.comresearchgate.net This suggests a critical role for the tryptophan residue at position 20, located in the β-hairpin region, in both antifungal and antibacterial activity. mdpi.comresearchgate.net The hydrophobic interaction of the tryptophan side chain with the fungal membrane is hypothesized to be an initial step in this compound's antifungal mechanism, and replacing it with alanine likely disrupts this interaction, leading to decreased activity. mdpi.com
Studies have also investigated the role of Proline residues. A natural analog of this compound, this compound-Hyp, features a substitution of proline to hydroxyproline at the 19th position. researchgate.netfrontiersin.org This modification resulted in weaker activity against the plant pathogenic fungus F. solani. mdpi.comresearchgate.netfrontiersin.org this compound and a related peptide, VhTI, share the same location of a proline residue at position 19, along with cysteine residues at positions 7, 11, 25, and 29. frontiersin.org The proline at position 19 is part of a small hydrophobic core formed between the helices of this compound. researchgate.net
Correlation Between Mutational Changes and Antimicrobial Efficacy
Mutational changes in this compound have demonstrated a clear correlation between alterations in its structure and a decrease or loss of antimicrobial activity. nih.govmdpi.com Truncated forms of this compound, lacking certain terminal residues or restricted by cysteine pairs, have shown a loss of antibacterial activity and weakened antifungal activity, highlighting the importance of the peptide's full spatial structure and secondary structural integrity for its biological function. nih.govmdpi.comresearchgate.net
The substitution of Trp20 with Alanine (this compound-X3) led to a significant decrease in antifungal activity. mdpi.comresearchgate.net This underscores the importance of the hydrophobic properties contributed by Tryptophan at this position for effective membrane interaction and subsequent antimicrobial action. mdpi.com
Similarly, the natural substitution of Pro19 with hydroxyproline in this compound-Hyp resulted in reduced activity against F. solani. mdpi.comresearchgate.netfrontiersin.org This suggests that the specific conformation or local environment provided by the proline residue at position 19 is important for optimal antifungal activity.
Here is a summary of the impact of specific amino acid substitutions on this compound activity:
| Peptide Variant | Amino Acid Substitution | Position | Impact on Antifungal Activity | Impact on Antibacterial Activity | Key Finding | Source |
| This compound-X3 | Trp → Ala | 20 | Weakened | Not specified in detail | Critical role of Trp20 in activity, likely via hydrophobic interaction. | nih.govmdpi.comresearchgate.net |
| This compound-Hyp | Pro → Hydroxyproline | 19 | Weaker (vs F. solani) | Not specified | Pro19 contributes to optimal antifungal activity. | mdpi.comresearchgate.netfrontiersin.org |
| Truncated forms | N/A | Terminal | Weaker | Lost | Full structural integrity is crucial. | nih.govmdpi.comresearchgate.net |
Table 1: Impact of Amino Acid Substitutions on this compound Activity
Biological Activities and Spectrum of Action of Ecamp1
Antifungal Efficacy
EcAMP1 exhibits potent antifungal activity against a variety of plant pathogenic fungi and yeasts. nih.govmdpi.com Its mechanism of action is primarily fungistatic, inhibiting fungal growth rather than directly lysing cell membranes at effective concentrations. nih.govnih.govmdpi.com
Activity Against Filamentous Fungi
This compound is particularly effective against filamentous fungi, including several economically important plant pathogens. nih.govfrontiersin.orgnih.gov
This compound shows significant activity against members of the Fusarium genus, which are known to cause devastating plant diseases. nih.govfrontiersin.orgnih.gov Studies have reported low EC50 values for this compound against these species, indicating high potency. For instance, EC50 values around 4 µM have been observed for F. graminearum and F. solani, while F. oxysporum is slightly less affected but still susceptible. nih.govresearchgate.netresearchgate.net
Here is a table summarizing the activity against Fusarium species:
| Fusarium Species | EC50 (µM) |
| F. graminearum | ~4, 4.5±1.4 nih.govresearchgate.netcpu-bioinfor.org |
| F. solani | ~4, 4.0±1.2 nih.govresearchgate.netcpu-bioinfor.org |
| F. oxysporum | 8.5±1.6 nih.govresearchgate.netcpu-bioinfor.org |
| F. verticillioides | 8.1±2.3 cpu-bioinfor.org |
Beyond Fusarium, this compound also demonstrates inhibitory effects on other plant pathogenic fungi. It has shown high susceptibility against Phoma betae with an EC50 of approximately 6 µM. nih.govresearchgate.netresearchgate.netcpu-bioinfor.org Additionally, this compound has been shown to inhibit the germination of Alternaria alternata spores, with an EC50 in the range of 10-20 µM. nih.govresearchgate.netresearchgate.netcpu-bioinfor.org
Here is a table summarizing the activity against other filamentous fungi:
| Fungal Species | EC50 (µM) |
| Phoma betae | ~6, 6.0±1.5 nih.govresearchgate.netcpu-bioinfor.org |
| Alternaria alternata | 10-20, 16.0±2.3 nih.govresearchgate.netcpu-bioinfor.org |
| Alternaria solani | 14.0±2.1 cpu-bioinfor.org |
| Bipolaris sorokiniana | 18.2±2.7 cpu-bioinfor.org |
Some fungi, such as Aspergillus niger, Colletotrichum graminicola, Diplodia maydis, and Tritirachium album, have been reported as insensitive to this compound at the tested concentrations. nih.govresearchgate.netresearchgate.netcpu-bioinfor.org
Activity Against Yeasts (e.g., Candida albicans)
Recent research indicates that this compound also possesses anti-yeast activity. Studies have shown that this compound can inhibit the opportunistic yeast Candida albicans, with an IC50 of 0.625 µM and almost complete suppression (MIC99) at 1.25 µM. mdpi.comnih.gov This suggests that yeasts may be more susceptible to this compound than filamentous fungi and oomycetes, which generally have higher IC50 values. mdpi.comnih.gov
Here is a table summarizing the activity against Candida albicans:
| Yeast Species | IC50 (µM) | MIC99 (µM) |
| Candida albicans | 0.625 mdpi.comnih.gov | 1.25 mdpi.comnih.gov |
Effects on Spore Germination and Hyphae Elongation
This compound's antifungal action involves the inhibition of spore germination and, more prominently, the prevention of hyphae elongation. nih.govfrontiersin.orgnih.govmdpi.comigem.org While it can inhibit spore germination in various fungi, studies with Fusarium species specifically showed that the peptide did not affect the initial germination from the conidia itself but rather prevented the subsequent elongation of hyphae. nih.govfrontiersin.orgnih.gov Microscopic observations have revealed that this compound prevents hyphae elongation without causing cytoplasmic membrane lysis at effective concentrations. nih.govfrontiersin.orgnih.gov The peptide has been observed to bind to the surface of fungal conidia and subsequently internalize, accumulating in the cytoplasm without disrupting membrane integrity. nih.govnih.govembl-heidelberg.denih.gov This suggests an intracellular target for this compound's fungistatic action, particularly affecting hyphal growth. nih.govnih.gov
Antibacterial Properties
While primarily recognized for its antifungal activity, this compound has also shown some antibacterial properties. Studies have indicated that this compound demonstrates distinguishable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, with an IC50 of 5 µM. mdpi.com However, it has been reported as inactive against tested Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.com This suggests a more selective antibacterial effect compared to its broad antifungal spectrum. Research into modified versions of this compound has indicated that the structural integrity, hydrophobic properties, and surface charge all contribute to its antibacterial activity. mdpi.comnih.govresearchgate.net
Here is a table summarizing the activity against tested bacteria:
| Bacterial Species | Activity | IC50 (µM) |
| Staphylococcus aureus | Active | 5 mdpi.com |
| Escherichia coli | Inactive | >80 mdpi.com |
| Pseudomonas aeruginosa | Inactive | >80 mdpi.com |
Activity Against Gram-Positive Bacteria
Research has demonstrated that this compound possesses antibacterial activity specifically against Gram-positive bacteria. mdpi.comresearchgate.netdntb.gov.ua For instance, studies have shown distinguishable antibacterial activity against Staphylococcus aureus with an IC50 of 5 µM. mdpi.com The antibacterial activity against Gram-positive bacteria by cereal α-hairpinins, including this compound, has been described in research. researchgate.netnih.gov
Inactivity Against Gram-Negative Bacteria
In contrast to its activity against Gram-positive bacteria, native this compound (this compound-WT) has been shown to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com This suggests a specificity in the peptide's mechanism of action that is effective against the cell wall structure of Gram-positive organisms but not the more complex outer membrane of Gram-negative bacteria.
Comparative Analysis with Homologous AMPs (e.g., MBP-1, MiAMP2)
This compound shares sequence similarity with other plant peptides containing the same cysteine motif, including MBP-1 from maize (Zea mays) and MiAMP2 peptides from Macadamia integrifolia. researchgate.net Sequence similarity between this compound and MBP-1 is notably high, approximately 67% identity. researchgate.net
While this compound demonstrates antibacterial activity against Gram-positive bacteria and antifungal activity, its activity can be compared to that of its homologues. mdpi.comfrontiersin.orgresearchgate.net For example, this compound-WT demonstrated weaker antibacterial activity compared to MBP-1, which showed significant effects against bacterial cultures with IC50 values ranging from 0.25 to 2.5 µM. mdpi.com
Both this compound and MBP-1 have shown antifungal activity against plant pathogenic fungi. researchgate.netnih.gov Specifically, both peptides have demonstrated comparable activity against Fusarium graminearum, with effective concentrations around 4 µM. frontiersin.orgfrontiersin.org MiAMP2 peptides have also been reported to inhibit various plant pathogenic fungi in vitro. nih.govntu.edu.sg
Mechanism of Action of Ecamp1 at the Cellular and Molecular Level
Cellular Interaction with Microbial Targets
The initial interaction of EcAMP1 with fungal cells is a critical step in its mechanism of action. Studies using fluorescently labeled this compound have provided insights into this process. nih.govresearchgate.net
Initial Binding to Fungal Cell Surface Components (e.g., Cell Wall, Plasma Membrane)
This compound has been observed to bind intensively and uniformly to the surface of fungal conidia. researchgate.net This initial binding stage involves interaction with components of the fungal cell surface, which may include elements of both the cell wall and the plasma membrane. nih.govresearchgate.netresearchgate.net Possible binding targets residing in the cell wall could include polysaccharides like chitin (B13524) or glucan, while plasma membrane components such as lipids are also considered potential interaction sites. nih.govresearchgate.netresearchgate.net The peptide's positive charge at neutral pH is hypothesized to play a role in its binding to cell wall and plasma membrane components. mdpi.com The hydrophobic interaction of the side chain of the tryptophan residue (Trp20) with the fungal membrane has also been suggested as an initial mechanism of antifungal activity. mdpi.com Substitution of Trp20 with Alanine (B10760859) in modified this compound structures has been shown to significantly disturb this interaction and decrease peptide activity. mdpi.com Additionally, fungal hydrophobins located on the surface of conidia might be considered initial molecular targets for this compound attack. mdpi.com
Internalization and Intracellular Accumulation
Following the initial binding to the cell surface, this compound is internalized by the fungal cell. nih.govnih.govfrontiersin.org Confocal microscopy studies have shown that after binding to the spore envelope, the peptide penetrates and accumulates within the cytoplasm over several hours. researchgate.net This internalization leads to this compound staining cytoplasmic cellular structures more brightly than the spore envelope. researchgate.net The accumulation of this compound inside the conidium appears to occur in vesicular structures, possibly vacuoles or lipid bodies. researchgate.net This peculiar behavior of internalization and accumulation without immediate membrane disruption distinguishes this compound from many other known antimicrobial peptides. nih.govresearchgate.net
Absence of Cytoplasmic Membrane Lysis
A key characteristic of this compound's mechanism is that its antifungal action occurs without causing cytoplasmic membrane lysis. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.com This has been demonstrated through various observations, including the lack of cytoplasmic membrane disruption during the internalization and accumulation process. nih.govresearchgate.net Experiments using probes like carboxyfluorescein (CF), which cannot penetrate intact membranes, have confirmed that the cytoplasmic membrane preserves its integrity even after treatment with this compound. nih.govresearchgate.net This non-lytic mode of action suggests that this compound's primary targets are likely intracellular rather than the membrane itself. nih.govresearchgate.net
Postulated Intracellular Targets and Pathways
Given its internalization and accumulation within fungal cells without causing membrane lysis, it is postulated that this compound exerts its antifungal effects by interfering with intracellular processes. nih.govresearchgate.net
Interference with Cellular Processes
While the precise intracellular targets of this compound are still under investigation, its accumulation within the cytoplasm suggests interference with vital cellular processes. nih.govresearchgate.net The inhibition of hyphae elongation observed with this compound treatment supports the idea that the peptide disrupts growth-related pathways. igem.orgnih.govresearchgate.netfrontiersin.org Although the specific molecular interactions are not fully elucidated, the intracellular localization points towards potential targets within organelles, protein synthesis machinery, or other critical cellular components. frontiersin.org
Induction of Programmed Cell Death (Apoptosis)
One of the most plausible postulated mechanisms of this compound action is the induction of programmed cell death (PCD), often referred to as apoptosis, in fungal cells. frontiersin.org Apoptosis in fungi, while sharing some features with apoptosis in multicellular organisms like DNA fragmentation, can differ in its core regulatory elements. mdpi.comfrontiersin.orgmdpi.com The induction of fungal programmed cell death by this compound would represent a mechanism distinct from the membrane-disruption characteristic of many other plant antimicrobial peptides. frontiersin.org This suggests that this compound may trigger intrinsic death pathways within the fungal cell, leading to its demise.
Data Tables
While specific quantitative data tables directly detailing binding affinities or intracellular concentrations of this compound were not consistently available across the search results in a format suitable for direct extraction into a single comparative table, research findings indicate dose-dependent effects and differences in activity against various fungal species. For example, studies show varying EC50 values for this compound against different Fusarium species and other fungi. researchgate.net
| Fungal Species | EC50 (µM) (Approximate Range) |
| Fusarium graminearum | ~4 researchgate.netfrontiersin.org |
| Fusarium solani | ~4 researchgate.netfrontiersin.org |
| Phoma betae | ~6 researchgate.net |
| Candida albicans | 0.625 (IC50) mdpi.com |
| Filamentous fungi and oomycetes | 4.5–18.2 (IC50) mdpi.com |
Note: EC50 values can vary depending on the specific assay conditions and fungal strain used in different studies.
Interaction with Specific Macromolecules (e.g., Polysaccharides, Chitin, β-1,3-Glucan)
The antifungal activity of this compound involves an initial interaction with the fungal cell surface, which is primarily composed of various carbohydrates, including chitin and β-glucans nih.govacs.orgciteab.comwikipedia.org. These polysaccharides are major structural components of the fungal cell wall nih.govsuprabank.orgresearchgate.netbetaglucandata.com. Studies investigating the mechanism of action of this compound suggest that at least one mode of its activity is associated with binding to these cell wall carbohydrates nih.govciteab.comwikipedia.org.
In vitro binding assays have been conducted to quantitatively assess the interaction of this compound with commercially available chitin and β-1,3-glucans nih.govciteab.comwikipedia.org. These experiments utilized a "batch-method" to measure the peptide's affinity for these polymers nih.govciteab.com. The results demonstrated that this compound exhibits binding affinity for both chitin and β-1,3-glucan nih.govciteab.comwikipedia.org.
Research comparing the binding of native this compound with a modified version, this compound-Hyp (containing a Pro19Hyp substitution), revealed the importance of specific amino acid residues in this interaction nih.govciteab.comwikipedia.org. This compound-Hyp showed reduced binding affinity compared to the native this compound with both tested carbohydrates nih.govciteab.comwikipedia.org. Specifically, this compound demonstrated a binding affinity of 58% with the tested polymers, while this compound-Hyp showed a reduced binding affinity of 43% nih.govciteab.comwikipedia.org. This effect was particularly pronounced for chitin, suggesting that chitin may be a dominant structural polymer in the fungal cell wall architecture and a key target for this compound binding citeab.com.
The initial binding of this compound to the fungal spore cover, which includes the cell wall containing these polysaccharides, is considered the first stage of the peptide's interaction with fungal cells acs.orgciteab.comwikipedia.orgfishersci.ca. This binding is intensive and uniform over the entire cellular surface acs.orgfishersci.casigmaaldrich.com. Following this initial interaction, the peptide can subsequently be internalized into the cytosol nih.govciteab.comwikipedia.orgfishersci.ca.
The quantitative binding data from in vitro assays are summarized in the table below:
| Peptide | Binding Affinity with Tested Polymers (Chitin and β-1,3-Glucan) |
| This compound | 58% |
| This compound-Hyp | 43% |
This interaction with fungal cell wall polysaccharides contributes to the fungistatic action of this compound, which involves the inhibition of hyphal growth nih.govwikipedia.org. The binding to cell wall components may represent a preliminary step that facilitates subsequent effects on the fungal cell acs.orgfishersci.ca.
Gene Expression and Biosynthesis of Ecamp1
Identification of Genes Encoding EcAMP1 and Related Precursors
This compound is synthesized as part of a larger precursor protein researchgate.net. The genes encoding α-hairpinins, including this compound, have a modular structure. One type of gene encodes a precursor protein containing a signal peptide, a cysteine-rich domain with multiple putative α-hairpinins (2-4), and a hydrophobic domain similar to vicilin seed storage protein. Another type consists of a signal peptide, a long multimodular cassette with a larger number of putative α-hairpinins (5-12), and a short C-terminal domain without homology to vicilins frontiersin.orgnih.gov. While extensive searching for EcAMP cDNAs has been conducted, the high GC content has presented challenges frontiersin.org. The precursor of EcAMP α-hairpinins isolated from barnyard grass shares structural similarities with precursors of α-hairpinins found in chickweed and wheat frontiersin.org.
Transcriptional Regulation and Inducible Expression
Plant AMP genes, including those encoding α-hairpinins like this compound, are integrated into the plant immune system signaling network oup.com. Their expression can be both constitutive and inducible oup.com. Some AMPs are present in all plant organs, providing a baseline defense, while others are expressed in a condition- or tissue-specific manner, often upon microbial or herbivore attack oup.com. This inducible expression is a key strategy for plants to defend against constantly evolving threats oup.com. Plant hormones such as jasmonic acid, ethylene, and salicylic (B10762653) acid, which are central regulators of plant immune responses, are known to up-regulate the expression of AMP genes in various plant species oup.com. The rapid up-regulation of AMP gene expression upon attack highlights their role in the plant's effective and rapid defense response oup.comresearchgate.net.
Post-Translational Modifications (e.g., Hydroxyproline (B1673980) modification)
Post-translational modifications play a significant role in the maturation and function of plant peptides, including this compound researchgate.netdntb.gov.ua. A notable modification observed in a natural analog of this compound is the hydroxylation of a proline residue at position 19, resulting in hydroxyproline (this compound-Hyp) frontiersin.orgmdpi.commdpi.comnih.gov. This modification occurs within the β-hairpin site of the peptide, a region critical for the formation of the hydrophobic core and secondary structure mdpi.comnih.gov. While disulfide bonds are common post-translational modifications in this compound, the hydroxyproline modification in this compound-Hyp is a distinct feature mdpi.com. Studies have shown that this single amino acid substitution from proline to hydroxyproline at position 19 in this compound-Hyp leads to weaker antifungal activity compared to the native this compound, as well as reduced binding affinity to polysaccharides like chitin (B13524) and β-1,3-glucan frontiersin.orgmdpi.comnih.gov. This suggests that the proline residue at position 19 is important for interaction with carbohydrates in the fungal cell wall and contributes to the fungistatic action of this compound nih.gov.
During proteolytic processing, the long precursor protein is cleaved by various plant proteases to yield mature α-hairpinins nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 16130326 researchgate.net |
| Hydroxyproline | 6061 readthedocs.io |
| Proline | 145742 readthedocs.io |
Interactive Data Table Example (Illustrative - based on described findings)
While specific quantitative gene expression data for this compound under different conditions was not available in a format suitable for a direct interactive table from the search results, the findings on the impact of hydroxyproline modification on antifungal activity can be represented conceptually:
| Peptide | Modification at Position 19 | Antifungal Activity (vs. F. solani) | Binding Affinity to Polysaccharides |
| Native this compound | Proline | Higher | Higher |
| This compound-Hyp | Hydroxyproline | Weaker | Reduced |
This table illustrates the comparative effects of the hydroxyproline modification based on the research findings frontiersin.orgmdpi.comnih.gov.
Phylogenetic and Evolutionary Analysis of Ecamp1
Evolutionary Relationships within the α-Hairpinin Family
The α-hairpinin family is considered one of the younger structural families of plant defense peptides. mdpi.com Despite sharing a conserved helix-turn-helix structural fold stabilized by two disulfide bonds (Cys1-Cys4 and Cys2-Cys3), α-hairpinins exhibit low amino acid sequence homology. mdpi.comfrontiersin.orgmedcraveonline.comresearchgate.net This combination of structural similarity and sequence diversity suggests that α-hairpinins can evolve rapidly while retaining their essential three-dimensional configuration. medcraveonline.com
Multiple alignments of α-hairpinins from different plant species, including EcAMP1 from Echinochloa crus-galli, Luffin P1 from Luffa aegyptiaca, Sm-AMP-X, Trypsin inhibitor 2c, and VhTI from Veronica hederifolia, highlight the conserved cysteine residues and the variability in the intervening sequences. medcraveonline.commedcraveonline.com The low sequence homology among α-hairpinins may facilitate rapid adaptation to different selective pressures, contributing to the functional diversity observed within the family. medcraveonline.commedcraveonline.com
Studies on the gene structures of α-hairpinins indicate two main types of precursors. frontiersin.org One type encodes a precursor with a signal peptide, a cysteine-rich domain containing multiple α-hairpinin units, and a hydrophobic domain similar to vicilin seed storage protein. frontiersin.orgmdpi.com The second type consists of a signal peptide, a long multimodular cassette with numerous α-hairpinin units, and a short C-terminal domain without homology to vicilins. frontiersin.org The evolution of α-hairpinin precursors may have involved changes in the number of these cysteine-rich modules. mdpi.com
Comparison with Other Plant Cysteine-Rich Peptide Families (e.g., Thionins, Defensins, Snakins)
Plant antimicrobial peptides are broadly classified into several families based on their cysteine motifs, disulfide bond patterns, and tertiary structures. frontiersin.orgnih.govacs.org Besides α-hairpinins, major families include thionins, defensins, lipid-transfer proteins, hevein-like peptides, snakins, knottins, and cyclotides. frontiersin.orgnih.gov
While α-hairpinins possess a helix-turn-helix motif, other families exhibit distinct structural folds. frontiersin.orgresearchgate.net For instance, plant defensins typically have a β-strand decorated structure, and their conserved motif patterns differ from α-hairpinins. frontiersin.orgresearchgate.net Thionins also have a different fold compared to the α-hairpinin arrangement. frontiersin.org
Interestingly, the cysteine motif found in α-hairpinins is also present as part of the specific cysteine motif of plant thionins. frontiersin.orgnih.govresearchgate.net This observation has led to speculation about possible parallelism or convergence in the evolution of thionins and α-hairpinins containing the four-cysteine motif. researchgate.net It has been suggested that if the short α-hairpinin motif were excised from the thionin fold, this reduced signature could still be responsible for biological activity and interaction with targets. frontiersin.orgnih.gov
Snakins represent another family of cysteine-rich peptides. medcraveonline.comnih.govresearchgate.net While snakins and α-hairpinins like this compound can display a helix-turn-helix structure, snakins typically contain six disulfide bonds compared to the two in α-hairpinins. acs.orgresearchgate.net Despite structural differences, some similarities exist, such as the presence of a helix-turn-helix motif in Snakin-1 that resembles the α-helical hairpin in this compound. researchgate.net
The structural divergence among different plant AMP families, including defensins, hevein-like peptides, lipid transfer proteins, snakins, thionins, and α-hairpinins, is substantial, as illustrated by their distinct ribbon representations and disulfide connectivity patterns. acs.org This highlights the diverse evolutionary paths taken by these peptide families to achieve their defense functions.
Diversification of Function on Conserved Structural Folds
A notable characteristic of α-hairpinins is their surprisingly high functional diversity despite the high similarity of their spatial structure and low sequence homology. mdpi.comresearchgate.net This phenomenon, where a conserved structural fold underlies a range of biological activities, is a key aspect of their evolution. medcraveonline.comnih.gov
This compound itself exhibits multiple functions, including antifungal and antibacterial activities. mdpi.comfrontiersin.orgmdpi.com Other α-hairpinins have been shown to possess trypsin inhibitory and ribosome-inactivating activities. frontiersin.orgresearchgate.netresearchgate.net This functional variety reflects the adaptive plasticity of the family, allowing members to be involved in processes such as pathogen defense, cell signaling, and response to environmental stress. medcraveonline.com
Studies on modified this compound peptides have demonstrated the importance of structural integrity, hydrophobic properties, and surface charge for antimicrobial activity. mdpi.com Single amino acid substitutions or truncations that disrupt the secondary structure or alter surface properties can weaken or abolish activity. mdpi.comresearchgate.net This underscores how subtle variations on the conserved α-hairpinin fold can lead to functional diversification. The ability of plant AMPs like α-hairpinins to tolerate hypervariable sequences within a conserved structural scaffold provides the diversity needed to recognize different targets by varying the sequence of non-cysteine residues. nih.gov
Research Methodologies and Techniques Employed in Ecamp1 Studies
Peptide Isolation and Purification Techniques
The isolation of EcAMP1 from natural sources, such as barnyard grass seeds, typically involves several steps. A common approach begins with acid-water extraction of crushed seeds, followed by precipitation of proteins and peptides using cooled acetone (B3395972). nih.gov This initial extraction and precipitation step helps to separate the peptide fraction from other cellular components.
Further purification of this compound often utilizes high-pressure liquid chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is a standard method for peptide purification, separating peptides based on their hydrophobicity. bachem.com In the case of this compound, a two-step high-pressure hydrophobic chromatographic purification, including solid-phase extraction (SPE) and analytical RP-HPLC, has been employed. nih.gov RP-HPLC is effective in separating the target peptide from impurities such as deletion peptides, truncated peptides, and residual reagents. bachem.com The process typically involves eluting peptides with a gradient of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA). bachem.commdpi.com Fractions containing the purified peptide, identified by methods like UV detection at specific wavelengths (e.g., 210-220 nm), are then collected and often lyophilized to obtain a dry powder. nih.govbachem.commdpi.com
Peptide Synthesis Methods
To obtain sufficient quantities of this compound and its modified analogs for research, both chemical synthesis and recombinant expression methods are utilized.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. nih.govmdpi.com This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). nih.govbachem.commdpi.com The Fmoc (fluorenylmethyloxycarbonyl) methodology is commonly employed in this compound synthesis, using activating reagents such as HATU/collidine for peptide coupling. nih.govmdpi.com After the peptide chain is assembled, it is cleaved from the resin, typically using an acidic mixture containing trifluoroacetic acid (TFA), dithiothreitol (B142953) (DTT), water, and triisopropylsilane (B1312306) (TIS). nih.govmdpi.com The crude synthetic peptide is then usually precipitated, washed, and dried under vacuum before undergoing purification, often by RP-HPLC. mdpi.com SPPS has been used to synthesize truncated forms of this compound to investigate the role of specific regions in its activity. mdpi.comresearchgate.net
Heterologous Expression Systems (e.g., Escherichia coli)
Heterologous expression systems, particularly using Escherichia coli (E. coli), are another method for producing this compound. nih.govmdpi.comnih.gov This approach involves introducing the gene encoding this compound into E. coli cells, which then transcribe and translate the gene to produce the peptide. nih.govmdpi.comnih.gov Recombinant this compound has been obtained using E. coli systems based on previously established protocols for hairpin-like peptides from Echinochloa crus-galli seeds. nih.govmdpi.com Heterologous expression in E. coli is a common strategy for producing recombinant proteins and peptides due to the bacterium's rapid growth, ease of manipulation, and high expression levels. nih.govopenaccessjournals.com
Structural Analysis Techniques
Determining the three-dimensional structure of this compound is essential for understanding its mechanism of action. Several techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides and proteins in solution. nih.govresearchgate.netnih.gov Solution NMR studies have been conducted to resolve the spatial structure of this compound. mdpi.comnih.govresearchgate.net These studies revealed that this compound adopts a disulfide-stabilized α-helical hairpin structure in aqueous solution. nih.govresearchgate.net This structure consists of two antiparallel α-helices connected by a loop, stabilized by disulfide bonds. frontiersin.org NMR experiments, such as double-quantum filtered COSY, total correlation spectroscopy (TOCSY), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to obtain structural constraints, including coupling constants and NOE intensities, which are then used for structure calculation. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and sequence of peptides. nih.govmdpi.commdpi.comnih.gov MS is frequently used in conjunction with other techniques for the characterization and quality control of isolated and synthesized this compound. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to determine the molecular mass of this compound and its analogs. mdpi.commdpi.com Electrospray ionization mass spectrometry (ESI-MS) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) can also be used for peptide analysis and to identify modifications. nih.govnih.gov MS is also crucial for confirming the identity and purity of peptides obtained from both natural isolation and synthetic methods. nih.govmdpi.com For example, MS analysis has been used to confirm the presence of cysteine residues involved in disulfide bonding by observing mass changes after reduction and alkylation. researchgate.net Automated Edman sequencing, often coupled with MS, is used to determine the amino acid sequence of the peptide. nih.govmdpi.comresearchgate.net
Biological Activity Assays
Biological activity assays are fundamental to evaluating the effectiveness of this compound against various microorganisms.
In Vitro Antimicrobial Assays
In vitro antimicrobial assays are used to determine the inhibitory activity of this compound against bacteria, yeasts, and filamentous fungi. Microtiter plate assays are commonly used for this purpose. mdpi.comnih.gov In these assays, serial dilutions of the peptide are incubated with microbial suspensions, and the inhibition of growth is assessed. mdpi.comnih.gov For bacteria, growth inhibition can be determined by measuring optical density. mdpi.com For fungi, inhibition of spore germination and mycelial growth are evaluated. mdpi.comnih.gov
This compound has shown significant antifungal activity against several phytopathogenic fungi, with pronounced effects on Fusarium species such as F. graminearum and F. solani. frontiersin.orgresearchgate.net The effective concentrations (EC50) against these fungi are typically in the range of 1–10 µM. frontiersin.orgresearchgate.net this compound also exhibits activity against Phoma betae. frontiersin.orgresearchgate.net While highly active against certain fungi and yeasts like Candida albicans (IC50 of 0.625 µM), native this compound has been reported as inactive against Gram-negative bacteria such as E. coli and P. aeruginosa. mdpi.comnih.gov However, it demonstrates antibacterial activity against Gram-positive Staphylococcus aureus. mdpi.comnih.gov
Comparative studies using in vitro assays have shown that modified versions of this compound, such as this compound-Hyp (Pro19Hyp substitution) and truncated forms lacking parts of the C-terminal or with single amino acid substitutions like Trp20Ala, exhibit reduced or complete loss of antifungal and antibacterial activity compared to the native peptide. mdpi.commdpi.comresearchgate.net
Spore Germination and Mycelial Growth Inhibition Assays
These assays specifically measure the ability of this compound to inhibit the germination of fungal spores and the elongation of fungal hyphae. For spore germination assays, fungal conidia are incubated with varying concentrations of this compound, and the percentage of germinated conidia is determined using light microscopy. mdpi.comresearchgate.net The IC50 values, representing the peptide concentration causing 50% inhibition of spore germination, are calculated. mdpi.comresearchgate.net
Mycelial growth inhibition is often assessed by measuring the time-dependent dynamics of fungal mycelium growth in the presence of different peptide concentrations, typically using optical density measurements or by observing morphological changes and measuring hyphae length under a light microscope. mdpi.comnih.govresearchgate.net this compound has been shown to inhibit spore germination of various fungi and zoosporangia. frontiersin.orgresearchgate.net Notably, while this compound inhibits hyphae elongation in Fusarium species, it does not always affect the initial spore germination itself at certain concentrations. researchgate.netnih.gov The inhibition of mycelium length of F. solani reached 63% after 48 hours of incubation with 4 µM of the peptide, and up to 89% at a maximal concentration of 64 µM. researchgate.net
Microscopy Techniques for Cellular Interaction Studies
Microscopy techniques are crucial for visualizing the interaction of this compound with fungal cells at a detailed level.
Confocal Laser Scanning Microscopy
Confocal laser scanning microscopy (CLSM) is utilized to visualize the interaction and localization of this compound within fungal spores and hyphae. mdpi.comresearchgate.netfrontiersin.orgnih.gov Fluorescently labeled this compound is often used for these studies, allowing researchers to track the peptide's distribution. researchgate.net CLSM has revealed that this compound initially accumulates on the surface of fungal spores, specifically on the cell wall and plasma membrane. mdpi.com Subsequently, some of the peptide is internalized and accumulates within the cytoplasm, often in vesicular structures. mdpi.comnih.govfrontiersin.org These studies indicate that this compound can internalize into fungal conidia without causing immediate plasma membrane disruption, suggesting a mechanism of action that may involve intracellular targets rather than solely membrane lysis. researchgate.netnih.govresearchgate.netfrontiersin.org CLSM, particularly high-resolution techniques like scanning two-photon high resolution (4Pi) microscopy, provides detailed insights into the cellular mechanism of this compound interaction with fungal spores. mdpi.comnih.gov
Atomic Force Microscopy
Atomic force microscopy (AFM) provides high-resolution imaging of biological surfaces and can be used to investigate the morphological changes induced by this compound on fungal cells. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com AFM allows for the visualization of the fungal cell surface before and after treatment with the peptide. researchgate.netresearchgate.net Studies using AFM have shown that this compound can induce changes in the cellular parameters of fungal conidia. researchgate.net This technique complements optical and confocal microscopy by providing detailed topographical information at the nanoscale, helping to understand the physical interactions between the peptide and the fungal cell wall or membrane. researchgate.netresearchgate.netmdpi.com
Advanced Research Avenues and Future Directions for Ecamp1
Rational Design of Enhanced EcAMP1 Analogs
Rational design approaches are being applied to elucidate the structural determinants responsible for this compound's antimicrobial activity and to engineer analogs with enhanced properties. Studies have shown that the spatial structure, surface charge, and hydrophobicity level all contribute to the antimicrobial efficacy of α-hairpinins like this compound. mdpi.comresearchgate.net
Research into modified this compound peptides has provided insights into structure-function relationships. For instance, chemically synthesized truncated analogs have been used to assess the role of N-terminal and C-terminal random coils and disulfide bond integrity in antifungal properties. mdpi.comresearchgate.net It has been demonstrated that truncated forms of this compound can lose antibacterial activity and exhibit weaker antifungal effects. mdpi.comresearchgate.net
Site-specific mutagenesis has also been employed to understand the contribution of individual amino acid residues. Substituting Tryptophan at position 20 with Alanine (B10760859) in one analog (this compound-X3) significantly disturbed the hydrophobic interaction believed to be an initial step in this compound's antifungal mechanism, leading to decreased activity. mdpi.com Another natural analog, this compound-Hyp, with a substitution of Proline to Hydroxyproline (B1673980) at position 19, showed weaker activity against Fusarium solani and reduced binding affinity to polysaccharides like chitin (B13524) and β-1,3-glucan, suggesting the importance of Pro-19 for carbohydrate binding in the fungal cell wall. frontiersin.orgmdpi.com The removal of C-terminal residues in another recombinant analog (this compound-X4) also weakened antifungal activity, indicating the importance of secondary structural integrity. mdpi.com
These findings highlight the critical role of specific residues and structural elements in this compound's function, providing a basis for the rational design of analogs with potentially improved or tailored antimicrobial spectra and stability. mdpi.comresearchgate.net
Here is a table summarizing some of the modified this compound analogs and their observed activities:
| Analog Name | Modification | Effect on Antibacterial Activity | Effect on Antifungal Activity | Key Findings | Citation |
| This compound-X1 | Truncated (restricted by outer cysteine pairs) | Lost | Weaker | Secondary structural integrity is important. | mdpi.comresearchgate.net |
| This compound-X2 | Truncated (restricted by inner cysteine pairs) | Lost | Weaker | Secondary structural integrity is important. | mdpi.comresearchgate.net |
| This compound-X3 | Trp20Ala substitution | Not specified | Weaker | Trp20 crucial for hydrophobic interaction. | mdpi.com |
| This compound-X4 | Lacking six C-terminal residues | Not specified | Weaker | Removal of C-terminus weakens activity, suggesting structural destabilization. | mdpi.com |
| This compound-Hyp | Pro19Hyp substitution | Not specified | Weaker (vs F. solani) | Pro19 important for carbohydrate binding. | frontiersin.orgmdpi.com |
Exploration of Novel Biological Activities
While initially characterized for its antifungal properties, particularly against Fusarium species, the exploration of novel biological activities of this compound and its analogs is an active area of research. nih.govresearchgate.netresearchgate.net Plant antimicrobial peptides (AMPs) in general exhibit diverse activities, including antibacterial, antiviral, enzyme-inhibitory, cytotoxic, and insecticidal effects. frontiersin.orgresearchgate.netnih.gov
This compound has demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus at certain concentrations. mdpi.com It has also been found to inhibit the opportunistic yeast Candida albicans. mdpi.com The mechanism of action of this compound against fungi appears to involve binding to the fungal cell surface, followed by internalization and accumulation in the cytoplasm without disrupting membrane integrity, potentially inducing apoptosis. nih.govrcsb.orgresearchgate.netnih.gov This contrasts with the membrane-disruption mechanisms of many other AMPs. nih.gov
Further research is needed to fully explore the spectrum of microbes susceptible to this compound and its modified versions, as well as to uncover potential non-antimicrobial biological functions, such as roles in plant signaling or interaction. mdpi.com
Biotechnological Applications in Plant Immunity
Given its potent antifungal activity against significant plant pathogens, this compound holds considerable promise for biotechnological applications in enhancing plant immunity. nih.govnih.gov Its effectiveness against Fusarium species, which cause devastating diseases in various crops, makes it a strong candidate for developing novel plant protection strategies. nih.govresearchgate.net
The potential applications include the development of transgenic plants expressing this compound to confer increased resistance to fungal infections. nih.gov Additionally, this compound or its optimized analogs could be used as components in biofungicides or other agricultural treatments. nih.gov The fact that this compound is a naturally occurring peptide from a plant may facilitate its acceptance and application in agriculture. nih.govnih.gov
Understanding the precise mechanisms by which this compound interacts with fungal cells and triggers its effects is crucial for its successful application in plant immunity. nih.govresearchgate.netnih.gov Research into its stability in the plant environment and potential interactions with plant host factors is also necessary.
Integration with Omics Approaches (e.g., Proteomics, Transcriptomics)
Integrating the study of this compound with omics approaches, such as proteomics and transcriptomics, offers powerful avenues for gaining a comprehensive understanding of its role in plant immunity and its interactions with pathogens. mdpi.comelucidata.ioresearchgate.net
Transcriptomics can reveal the regulation of the this compound gene expression in response to pathogen attack or other environmental stresses. This can provide insights into the signaling pathways involved in inducing this compound production as part of the plant's defense response.
Proteomics can be used to study the abundance and post-translational modifications of the this compound peptide itself in different plant tissues and under various conditions. It can also help identify plant proteins that interact with this compound or are affected by its presence. Furthermore, proteomics can be applied to study the proteome of fungal pathogens in response to this compound treatment, potentially revealing the cellular targets and pathways affected by the peptide.
Integrating transcriptomics and proteomics data can provide a more holistic view of the molecular events occurring during plant-pathogen interactions involving this compound. mdpi.comelucidata.ioresearchgate.netnih.gov This multi-omics approach can help identify key genes and proteins involved in the defense response and the pathogen's counter-responses, leading to a deeper understanding of the complex biological system. mdpi.comelucidata.ioresearchgate.net Such integrated studies can also aid in identifying potential biomarkers for plant resistance or susceptibility and inform strategies for engineering enhanced plant immunity. elucidata.ionih.gov
Q & A
Q. What structural features of EcAMP1 contribute to its antifungal activity?
this compound's antifungal activity is attributed to its disulfide-stabilized α-helical hairpin structure, which enhances stability and membrane interaction. The presence of four conserved cysteine residues forms two disulfide bonds (Cys1–Cys4 and Cys2–Cys3), critical for maintaining structural integrity. Comparative studies show that truncations or mutations disrupting these bonds reduce antifungal efficacy, as seen in modified this compound-X1 and X2 analogs . Binding assays further reveal that wild-type this compound exhibits higher affinity for β-1,3 glucan (95% binding) and chitin (75%) compared to analogs, indicating structural specificity .
Q. What experimental assays are standard for evaluating this compound's antifungal efficacy?
Standard assays include:
- Binding assays : Quantify interactions with fungal cell wall components (e.g., β-1,3 glucan and chitin) using spectrophotometric or fluorescence-based methods .
- Minimum Inhibitory Concentration (MIC) : Determine the lowest peptide concentration inhibiting fungal growth via broth microdilution .
- Circular Dichroism (CD) spectroscopy : Assess structural stability under varying conditions (e.g., membrane-mimetic environments) .
- MALDI-TOF mass spectrometry : Verify peptide purity and disulfide bond integrity post-synthesis .
Q. How does this compound's mechanism differ from other antimicrobial peptides (AMPs)?
Unlike many AMPs that disrupt microbial membranes via pore formation, this compound targets fungal cell wall components (e.g., β-1,3 glucan) and exhibits minimal hemolytic activity. Its α-helical hairpin structure, stabilized by disulfide bonds, allows selective interaction with fungal membranes while avoiding mammalian cells. This specificity is absent in pardaxin or MSI-594 analogs, which lack disulfide stabilization .
Advanced Research Questions
Q. How can researchers design mutations to study this compound's structure-function relationships?
Methodologies include:
- Truncation analysis : Synthesize peptides lacking N-/C-terminal regions (e.g., this compound-X1 and X2) to assess contributions of random coils to activity .
- Site-directed mutagenesis : Replace key residues (e.g., glycine or proline) to evaluate structural flexibility and binding kinetics .
- Charge modulation : Introduce substitutions (e.g., lysine to glutamic acid) to study the role of surface charge in membrane interaction .
- Disulfide bond disruption : Use reducing agents (e.g., DTT) to break bonds and measure activity loss via MIC assays .
Q. How can contradictory data on this compound's activity across studies be resolved?
Contradictions (e.g., weak activity against Gram-negative bacteria vs. strong antifungal effects) require:
- Standardized protocols : Replicate experiments under controlled conditions (pH, temperature, microbial strains) to isolate variables .
- Multivariate analysis : Use statistical tools (ANOVA, regression) to identify confounding factors (e.g., peptide aggregation or solvent effects) .
- Comparative structural analysis : Cross-reference CD spectra and binding data to confirm structural consistency across studies .
Q. What strategies integrate biophysical and biological data to optimize this compound's therapeutic potential?
- Correlative modeling : Combine CD spectroscopy (structural stability) with MIC data to identify structural motifs linked to potency .
- Synchrotron radiation experiments : Resolve 3D structures of this compound bound to fungal membranes to guide rational design .
- High-throughput screening : Test peptide libraries against diverse pathogen panels to map activity spectra and resistance mechanisms .
Q. How do environmental factors influence this compound's stability and activity?
- pH and ionic strength : Use buffered solutions to simulate physiological conditions and measure activity shifts via MIC assays .
- Protease susceptibility : Incubate this compound with fungal proteases (e.g., proteinase K) to assess degradation kinetics .
- Temperature stability : Perform thermal denaturation assays monitored by CD spectroscopy to determine melting temperatures (Tm) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound's binding data?
- Dose-response curves : Fit binding percentage data (e.g., β-1,3 glucan affinity) to Hill equations to calculate EC50 values .
- Error propagation : Quantify uncertainties in MIC measurements using standard deviation from triplicate experiments .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets comparing multiple analogs (e.g., this compound-X1, X2) .
Q. How to validate this compound's specificity for fungal vs. mammalian cells?
- Hemolysis assays : Measure peptide-induced lysis of red blood cells at varying concentrations .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to quantify viability post-treatment .
- Selectivity index (SI) : Calculate SI as the ratio of mammalian cell LC50 to fungal MIC to prioritize safe analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
